

# binding affinity comparison of different cyclic dinucleotides to STING

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## Compound of Interest

Compound Name: 2',3'-cGAMP sodium salt

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## A Comprehensive Guide to the Binding Affinities of Cyclic Dinucleotides for STING

For researchers and professionals in drug development, understanding the intricate interactions between cyclic dinucleotides (CDNs) and the Stimulator of Interferon Genes (STING) protein is paramount. The binding affinity of these molecules to STING is a critical determinant of the subsequent innate immune response. This guide provides a comparative analysis of the binding affinities of various natural and synthetic CDNs to STING, supported by experimental data and detailed methodologies.

## Quantitative Comparison of Binding Affinities

The binding affinity of different CDNs to the STING protein varies significantly, influencing the potency of the downstream signaling cascade. The equilibrium dissociation constant ( $K_d$ ) is a common metric used to quantify this affinity, with a lower  $K_d$  value indicating a stronger binding interaction. The endogenous mammalian CDN, 2',3'-cGAMP, consistently demonstrates the highest binding affinity for human STING.[1]

Below is a summary of reported binding affinities for various CDNs to STING. It is important to note that absolute values may vary between studies due to differences in experimental

conditions, such as buffer composition, temperature, and the specific STING protein construct used.



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## STING Signaling Pathway

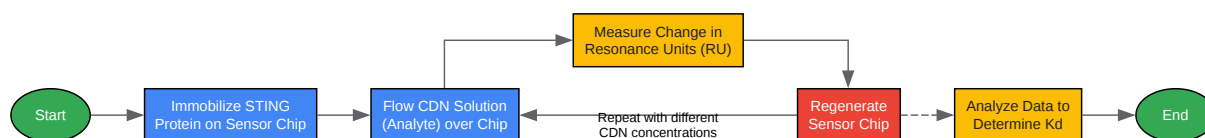
The binding of a CDN to STING initiates a conformational change in the STING protein, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[4][5] This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[4][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[4][5][6]



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